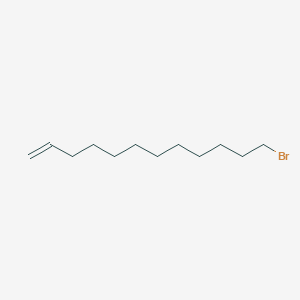

![molecular formula C13H19NO2 B1588644 3-[(3-Methoxyphenoxy)methyl]piperidine CAS No. 405062-73-9](/img/structure/B1588644.png)

3-[(3-Methoxyphenoxy)methyl]piperidine

Overview

Description

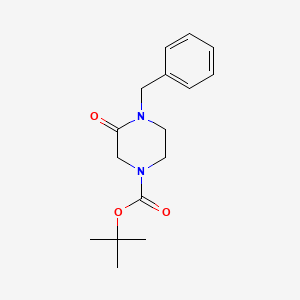

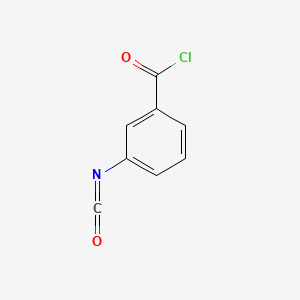

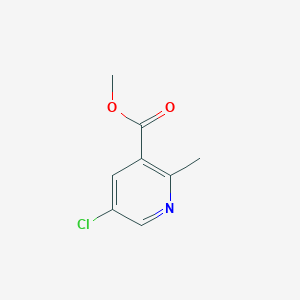

“3-[(3-Methoxyphenoxy)methyl]piperidine” is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 . It is also known by several synonyms, including TIMTEC-BB SBB011475, CHEMBRDG-BB 4004504, ASINEX-REAG BAS 10145137, among others .

Molecular Structure Analysis

The InChI code for “3-[(3-Methoxyphenoxy)methyl]piperidine” is 1S/C13H19NO2/c1-15-12-5-2-6-13(8-12)16-10-11-4-3-7-14-9-11/h2,5-6,8,11,14H,3-4,7,9-10H2,1H3 . This code provides a detailed description of the molecule’s structure.

Physical And Chemical Properties Analysis

“3-[(3-Methoxyphenoxy)methyl]piperidine” has a density of 1.024g/cm3 . It is a liquid at room temperature . The boiling point is 340.4ºC at 760 mmHg .

Scientific Research Applications

Synthesis of Phenylpropenamide Derivatives

3-[(3-Methoxyphenoxy)methyl]piperidine: is utilized in the synthesis of phenylpropenamide derivatives. These derivatives are being researched for their potential anti-hepatitis B virus activity. The compound acts as a key intermediate in the formation of molecules that can inhibit the replication of the hepatitis B virus, offering a promising avenue for antiviral drug development .

CB2 Receptor Agonists for Chronic Pain

This compound is also a reactant in the creation of CB2 receptor agonists. The CB2 receptor is a part of the endocannabinoid system, which plays a significant role in managing pain. Agonists targeting this receptor are considered for the treatment of chronic pain, potentially providing an alternative to traditional painkillers with fewer side effects .

Aurora Kinase Inhibitors

Research into aurora kinase inhibitors, which are a class of chemotherapeutic agents, also involves 3-[(3-Methoxyphenoxy)methyl]piperidine . These inhibitors can disrupt the cell cycle of cancer cells, thereby inhibiting tumor growth and proliferation. The compound’s role in synthesizing these inhibitors is crucial for advancing cancer treatment options .

Spiroimidazolidinone NPC1L1 Inhibitors

The compound is used in synthesizing spiroimidazolidinone NPC1L1 inhibitors. NPC1L1 is a protein involved in cholesterol absorption, and its inhibition can lead to reduced cholesterol levels in the body. This application has significant implications for the treatment of hypercholesterolemia and associated cardiovascular diseases .

Synthesis of 1,3,5-Oxadiazinones

3-[(3-Methoxyphenoxy)methyl]piperidine: is a reactant in the synthesis of 1,3,5-oxadiazinones. These compounds have various pharmacological properties, including anti-inflammatory and antimicrobial activities. Their synthesis is vital for the development of new therapeutic agents .

Selective Serotonin 5-HT6 Receptor Antagonists

Lastly, this compound is involved in the synthesis of selective serotonin 5-HT6 receptor antagonists. These antagonists are being studied for their potential to treat neurological disorders such as Alzheimer’s disease and schizophrenia. By modulating the serotonin system, they could offer new hope for patients with these conditions .

Safety and Hazards

properties

IUPAC Name |

3-[(3-methoxyphenoxy)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-5-2-6-13(8-12)16-10-11-4-3-7-14-9-11/h2,5-6,8,11,14H,3-4,7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBAZFXZDGWJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424385 | |

| Record name | 3-[(3-methoxyphenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Methoxyphenoxy)methyl]piperidine | |

CAS RN |

405062-73-9 | |

| Record name | 3-[(3-methoxyphenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)